

Comparative Analysis: (+)-Fenchol vs. Established Chiral Alcohols

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Compound of Interest

Compound Name: (+)-Fenchol

CAS No.: 2217-02-9

Cat. No.: B1588557

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Executive Summary

(+)-Fenchol is a bicyclic monoterpene often overshadowed by its structural isomers, Borneol and Isoborneol, and its functional competitor, (-)-Menthol. However, Fenchol offers a distinct steric profile due to the unique position of its gem-dimethyl group on the bridgehead carbon (C3), rather than the C7 bridge (as in Borneol) or the flexible isopropyl group (as in Menthol).

This guide validates **(+)-Fenchol** as a superior alternative in applications requiring rigid steric shielding without the chemesthetic "cooling" side effects associated with TRPM8 activation.

Structural & Physicochemical Benchmarking

The utility of a chiral auxiliary or bioactive agent is dictated by its conformational stability and steric demand.

Table 1: Comparative Physicochemical Profile

Feature	(+)-Fenchol	(-)-Borneol	(-)-Menthol
IUPAC Name	(1R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol	(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol	(1R,2S,5R)-2-methylcyclohexanol
Structure Type	Rigid Bicyclic [2.2.1]	Rigid Bicyclic [2.2.1]	Flexible Cyclohexane Chair
Steric Bulk Source	C3-gem-dimethyl (Adjacent to hydroxyl)	C7-gem-dimethyl (Bridge)	C2-Isopropyl (Equatorial)
Melting Point	39–45 °C	208 °C	31–36 °C
Odor Profile	Earthy, Lime-like, Dry	Camphoraceous, Pine	Minty, Cooling
Chiral Availability	High (Natural/Synthetic)	High	Very High
Solubility (EtOH)	Soluble (1:1)	Soluble (1:1)	Soluble

Key Insight: Unlike Borneol, where the gem-dimethyl group is located on the bridge (C7), Fenchol's gem-dimethyl group is at C3, directly adjacent to the hydroxyl bearing carbon (C2). This creates a closer, more immediate steric wall for reactions occurring at the oxygen center, potentially offering higher diastereoselectivity in specific ester-mediated transformations.

Application in Asymmetric Synthesis (Chiral Auxiliary)

In asymmetric synthesis, chiral alcohols are esterified to prochiral acids (e.g., acrylates) to direct the stereochemical outcome of cycloadditions.

Comparative Mechanism: The Diels-Alder Reaction

When used as a chiral auxiliary in Lewis Acid-catalyzed Diels-Alder reactions, **(+)-Fenchol** competes with **(-)-Menthol**.

- (-)-Menthol**: Relies on the isopropyl group to shield one face of the acrylate. However, the cyclohexane ring can undergo ring flipping or bond rotation, leading to "leakage" in

stereoselectivity.

- **(+)-Fenchol**: The bicyclic norbornane skeleton is conformationally locked. The C3-methyl groups provide a rigid, non-rotatable shield that blocks the re-face of the dienophile, forcing the diene to approach from the si-face (or vice versa, depending on Lewis acid coordination).

Experimental Protocol: Fenchyl-Acrylate Mediated Cycloaddition

This protocol validates the use of **(+)-Fenchol** as a shielding agent.

Reagents: **(+)-Fenchol**, Acryloyl chloride, Cyclopentadiene, EtAlCl₂ (catalyst).

- Esterification (Auxiliary Attachment):
 - Dissolve **(+)-Fenchol** (10 mmol) in dry CH₂Cl₂ (20 mL) with Et₃N (12 mmol).
 - Add Acryloyl chloride (11 mmol) dropwise at 0°C. Stir for 4h.
 - Checkpoint: Confirm conversion via TLC (Hexane/EtOAc 9:1). Product: (+)-Fenchyl acrylate.
- Asymmetric Diels-Alder:
 - Cool solution of (+)-Fenchyl acrylate (1.0 equiv) in CH₂Cl₂ to -78°C.
 - Add EtAlCl₂ (1.0 equiv, 1M in hexane) slowly. Reasoning: The Lewis acid coordinates the carbonyl, locking the conformation.
 - Add freshly cracked Cyclopentadiene (5.0 equiv) slowly.
 - Stir at -78°C for 4 hours.
- Hydrolysis (Auxiliary Removal):
 - Quench with dilute HCl. Extract and purify the adduct.

- Hydrolyze the ester using LiOH in THF/H₂O to recover the chiral norbornene carboxylic acid and **(+)-Fenchol**.

Expected Outcome: Fenchyl acrylate typically yields high endo selectivity with diastereomeric excess (de) often exceeding 90%, comparable to or exceeding Menthol in cases where rigid bulk is preferred over flexible bulk.

Biological Activity & Pharmacology[1][2][3][4][5][6][7]

Unlike Menthol, **(+)-Fenchol** does not trigger the "cold" receptor TRPM8. This makes it an ideal candidate for topical formulations requiring antimicrobial action without the sensory irritation or cooling effect of mint-derived compounds.

Antimicrobial Efficacy (MIC Comparison)

Data synthesized from standard broth microdilution assays against *S. aureus*.

Compound	MIC (mg/mL)	Mechanism of Action
(+)-Fenchol	0.6 - 1.2	Membrane disruption; Synergistic with antibiotics.
(-)-Borneol	1.0 - 2.0	Membrane permeability increase.
Linalool	1.5 - 3.0	Protein denaturation.

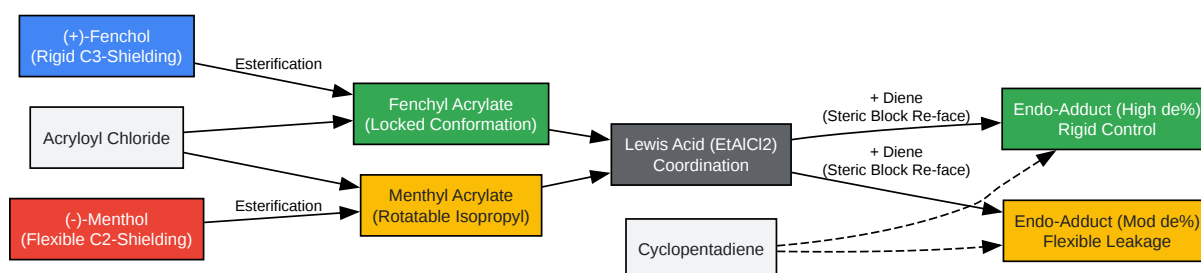
Receptor Modulation (TRP Channels)

- Menthol: Potent TRPM8 Agonist (EC₅₀ ~80 nM). Causes cold sensation.
- **(+)-Fenchol**: TRPA1 Modulator / Weak TRPM8 activity.
 - Significance: Fenchol allows for the formulation of "neutral" scent/feeling products that still possess terpene-based bioactivity (analgesic/anti-inflammatory) without the specific cryo-anesthesia of Menthol.

Visualizations

Diagram 1: Steric Shielding & Reaction Workflow

This diagram illustrates the comparative steric environment and the synthesis workflow described in Section 3.

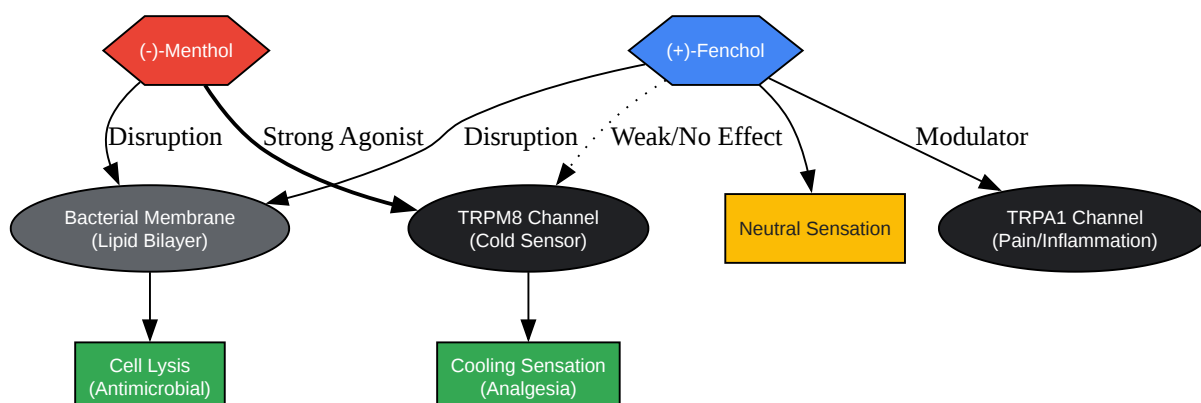


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Caption: Comparative workflow showing how the rigid bicyclic structure of Fenchol leads to "Locked Conformation" intermediates compared to Menthol.

Diagram 2: Biological Mechanism of Action

Contrasting the receptor pathways of Fenchol vs. Menthol.



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Caption: Pharmacological divergence: Fenchol bypasses the TRPM8 "Cold" pathway while retaining membrane-disrupting antimicrobial properties.

References

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